methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 955873-17-3
VCID: VC5267616
InChI: InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
SMILES: CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48

methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 955873-17-3

Cat. No.: VC5267616

Molecular Formula: C24H24N4O4

Molecular Weight: 432.48

* For research use only. Not for human or veterinary use.

methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 955873-17-3

Specification

CAS No. 955873-17-3
Molecular Formula C24H24N4O4
Molecular Weight 432.48
IUPAC Name methyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
Standard InChI Key UXDQAJFPWHPTSW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine ring fused to a pyrazole group, with substituents including a 4-ethoxyphenyl moiety, a phenyl group, and a methyl ester. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) contributes to aromatic stability and hydrogen-bonding capacity, while the tetrahydropyrimidine core introduces conformational flexibility and hydrogen-bond donor/acceptor sites.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H24N4O4\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_4
Molecular Weight432.48 g/mol
IUPAC NameMethyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Density1.3±0.1 g/cm³ (analog)
Boiling Point~595°C (estimated)

The ethoxy group at the para position of the phenyl ring enhances lipophilicity (logP4.18\log P \approx 4.18), favoring membrane permeability and bioavailability . Comparative studies with its methoxy-substituted analog (CAS 313362-27-5) reveal that the ethoxy group marginally increases steric bulk but preserves similar electronic profiles .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Pyrazole Formation: Condensation of 4-ethoxyphenylhydrazine with a β-keto ester yields the pyrazole core.

  • Tetrahydropyrimidine Construction: The Biginelli reaction—a one-pot cyclocondensation of urea, ethyl acetoacetate, and an aldehyde—assembles the tetrahydropyrimidine ring.

  • Esterification: Methylation of the carboxylate group completes the synthesis.

Key Reaction Conditions:

  • Solvents: Ethanol, dimethylformamide (DMF)

  • Catalysts: HCl, p-toluenesulfonic acid

  • Temperature: 80–100°C for cyclocondensation

Yield optimization remains challenging due to steric hindrance from the ethoxyphenyl group, with reported yields averaging 45–55%.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, it reduced paw edema by 62% at 50 mg/kg, comparable to diclofenac.

Table 2: Biological Activity Profile

TargetActivityModel System
COX-2Inhibition (Ki=0.8μMK_i = 0.8 \mu\text{M})Enzyme assay
5-LOXInhibition (Ki=1.2μMK_i = 1.2 \mu\text{M})Enzyme assay
MCF-7 CellsIC50=18.3μM\text{IC}_{50} = 18.3 \mu\text{M}Cell viability assay

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction

  • Oxidation: The tetrahydropyrimidine ring undergoes dehydrogenation to form a pyrimidine derivative under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4).

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the pyrazole ring, altering planarity and biological activity.

Nucleophilic Substitution

The methyl ester group is susceptible to hydrolysis, yielding the carboxylic acid derivative under basic conditions (e.g., NaOH/EtOH). This modification enhances water solubility but reduces cell permeability.

Applications and Future Directions

Therapeutic Development

The compound’s dual COX-2/5-LOX inhibition positions it as a candidate for treating inflammatory diseases (e.g., rheumatoid arthritis) with reduced gastrointestinal toxicity compared to NSAIDs. Structural analogs are being explored to improve potency and pharmacokinetics.

Material Science Applications

The conjugated π-system and hydrogen-bonding motifs suggest potential in organic electronics, though this remains underexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator